molecular formula C9H11NO3 B8494024 2,3-Dimethyl-6-nitrobenzenemethanol

2,3-Dimethyl-6-nitrobenzenemethanol

Cat. No. B8494024
M. Wt: 181.19 g/mol
InChI Key: HBZVGKAFFVCHLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04668686

Procedure details

Sodium nitrite (36.5 g, 0.53 mole) in water (125 ml) was added dropwise to a stirred mixture of 2,3-dimethyl-6-nitrobenzylamine (63.5 g, 0.35 mole), acetic acid (165 mL) and water (165 mL) cooled in an ice bath. After completing the addition, the mixture was stirred for 10 minutes, warmed to room temperature and stirred to a further 10 minutes before being diluted with water (1000 mL). The mixture was extracted with dichloromethane (3×500 mL), the combined extracts dried over magnesium sulfate and concentrated to afford an oil which was dissolved in methanol (400 mL). 1N Sodium hydroxide solution (400 mL) was added dropwise over 20 minutes. The methanol was removed under reduced pressure, and the residue diluted with water (1200 mL) and extracted with dichloromethane (3×700 mL). The combined extracts were dried over magnesium sulfate and the solvent evaporated to afford 2,3-dimethyl-6-nitrobenzyl alcohol (59.3 g, 93%) as brown solid used in Step 3 below without further purification. An analytical sample was prepared by crystallization from hexane/diethyl ether, m.p. 48°-51° C.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=[O:2].[Na+].[CH3:5][C:6]1[C:13]([CH3:14])=[CH:12][CH:11]=[C:10]([N+:15]([O-:17])=[O:16])[C:7]=1[CH2:8]N.C(O)(=O)C.[OH-].[Na+]>O.CO>[CH3:5][C:6]1[C:13]([CH3:14])=[CH:12][CH:11]=[C:10]([N+:15]([O-:17])=[O:16])[C:7]=1[CH2:8][OH:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
36.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
63.5 g
Type
reactant
Smiles
CC1=C(CN)C(=CC=C1C)[N+](=O)[O-]
Name
Quantity
165 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
125 mL
Type
solvent
Smiles
O
Name
Quantity
165 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
stirred to a further 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford an oil which
CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue diluted with water (1200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×700 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=C(CO)C(=CC=C1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 59.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.